![molecular formula C18H22N4O2 B5647102 (3R*,4S*)-4-(3-methoxyphenyl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)pyrrolidin-3-amine](/img/structure/B5647102.png)
(3R*,4S*)-4-(3-methoxyphenyl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)pyrrolidin-3-amine
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Overview
Description
This compound belongs to a class of chemicals that feature a combination of pyrrolidin-3-amine, methoxyphenyl, and cyclopenta[c]pyrazolyl groups. Compounds in this category often exhibit interesting chemical and physical properties due to their complex molecular structures, making them subjects of synthesis and analysis in organic chemistry.
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step chemical reactions, including ring closure and ring opening processes. For example, Halim and Ibrahim (2022) described the synthesis of a novel compound through ring opening followed by ring closure reactions, showcasing the typical complexity involved in synthesizing such molecules (Halim & Ibrahim, 2022).
Molecular Structure Analysis
Molecular structure analysis often utilizes techniques like X-ray diffraction and NMR spectroscopy. Ganapathy et al. (2015) determined the crystal structure of a complex molecule through single crystal X-ray diffraction, highlighting the importance of structural analysis in understanding compound characteristics (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).
Chemical Reactions and Properties
Chemical reactions involving complex molecules can lead to the formation of new heterocyclic compounds. El-Nabi (2004) reported the synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives via oxidation, illustrating typical reactions these molecules might undergo (El-Nabi, 2004).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are crucial for understanding the applications and handling of chemical compounds. Wang et al. (2017) provided X-ray powder diffraction data for a compound, which is essential for identifying physical properties (Wang, Suo, Zhang, Hou, & Li, 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the molecular structure. Studies such as those by Halim and Ibrahim (2022) involve computational and thermodynamic analysis to predict reactivity and stability (Halim & Ibrahim, 2022).
properties
IUPAC Name |
[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-24-12-5-2-4-11(8-12)14-9-22(10-15(14)19)18(23)17-13-6-3-7-16(13)20-21-17/h2,4-5,8,14-15H,3,6-7,9-10,19H2,1H3,(H,20,21)/t14-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGSNUQBJLTLCQ-CABCVRRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CN(CC2N)C(=O)C3=NNC4=C3CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H]2CN(C[C@@H]2N)C(=O)C3=NNC4=C3CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone |
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